

5-(1-Propynyl)-cytidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(1-Propynyl)-cytidine

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In-Depth Technical Guide: 5-(1-Propynyl)-cytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(1-Propynyl)-cytidine**, a modified nucleoside with significant applications in the field of nucleic acid therapeutics. The document details its chemical properties, a conceptual synthesis protocol, and its primary role in enhancing the efficacy of antisense oligonucleotides.

Core Compound Data

The fundamental chemical and physical properties of **5-(1-Propynyl)-cytidine** are essential for its application in research and development.

Data Point	Value	Reference
CAS Number	188254-40-2	[1]
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₅	
Molecular Weight	281.26 g/mol	[1]

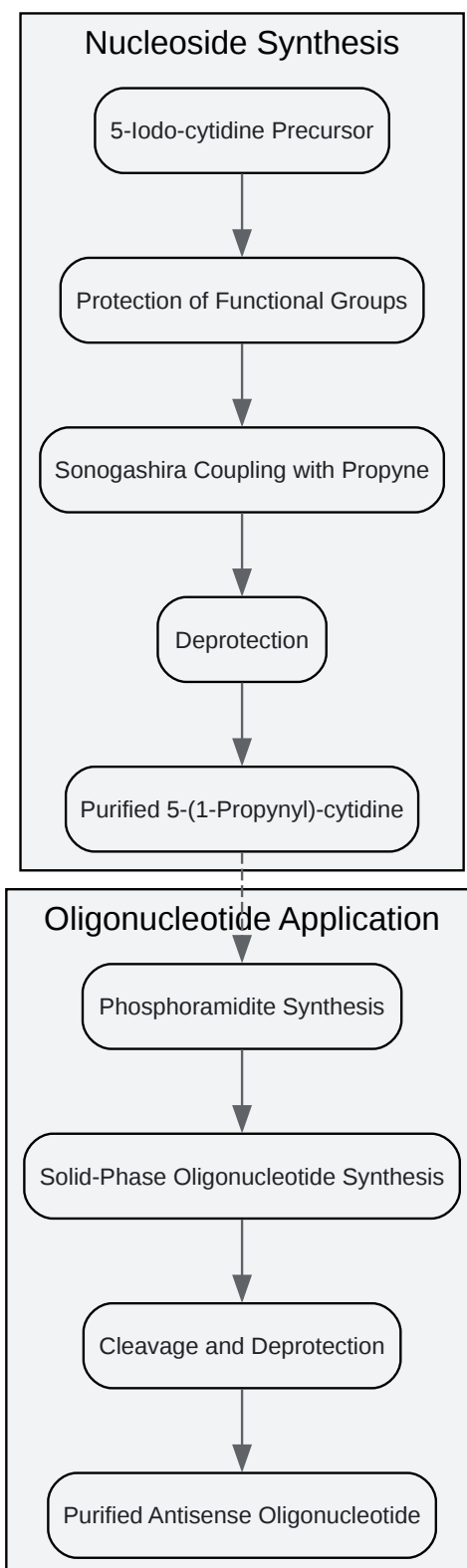
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(1-Propynyl)-cytidine** is not readily available in peer-reviewed literature, a general synthetic strategy can be outlined based on established methods for creating C5-alkynyl pyrimidine analogs. The core of this synthesis is a palladium-catalyzed Sonogashira coupling reaction.

Conceptual Experimental Protocol: Synthesis of **5-(1-Propynyl)-cytidine**

- **Protection of Cytidine:** The synthesis begins with a commercially available cytidine derivative, typically 5-iodocytidine. The hydroxyl and exocyclic amino groups of the cytidine must be protected to prevent unwanted side reactions during the coupling step. This is often achieved using standard protecting groups such as silyl ethers for the hydroxyls and an acyl group for the amine.
- **Sonogashira Coupling:** The protected 5-iodocytidine is then subjected to a Sonogashira coupling reaction with propyne gas or a suitable propyne equivalent. This reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.
- **Deprotection:** Following the successful coupling of the propynyl group at the C5 position, the protecting groups on the sugar and base moieties are removed under appropriate conditions (e.g., fluoride treatment for silyl ethers and basic hydrolysis for acyl groups).
- **Purification:** The final product, **5-(1-Propynyl)-cytidine**, is purified using standard chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield the pure nucleoside.

The following diagram illustrates the general workflow for the synthesis of **5-(1-Propynyl)-cytidine** and its subsequent incorporation into therapeutic oligonucleotides.



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Caption: General workflow for the synthesis of **5-(1-Propynyl)-cytidine** and its use in oligonucleotide synthesis.

Biological Activity and Applications in Drug Development

The primary application of **5-(1-Propynyl)-cytidine** is its incorporation into synthetic oligonucleotides, particularly antisense oligonucleotides (ASOs), to enhance their therapeutic properties.

The modification of pyrimidine nucleosides at the C5 position with a propynyl group has been shown to confer several advantageous properties to oligonucleotides:

- **Increased Binding Affinity:** The rigid, linear propynyl group enhances stacking interactions between the nucleobases, leading to a significant increase in the binding affinity of the ASO to its target messenger RNA (mRNA).[\[2\]](#)
- **Enhanced Duplex Stability:** The improved stacking interactions result in a more stable duplex between the ASO and the target mRNA, as evidenced by a higher melting temperature (T_m). [\[2\]](#)[\[3\]](#) This increased stability can lead to a more prolonged biological effect.
- **Increased Potency:** The higher binding affinity and duplex stability translate to increased potency of the ASO in inhibiting gene expression.[\[2\]](#)

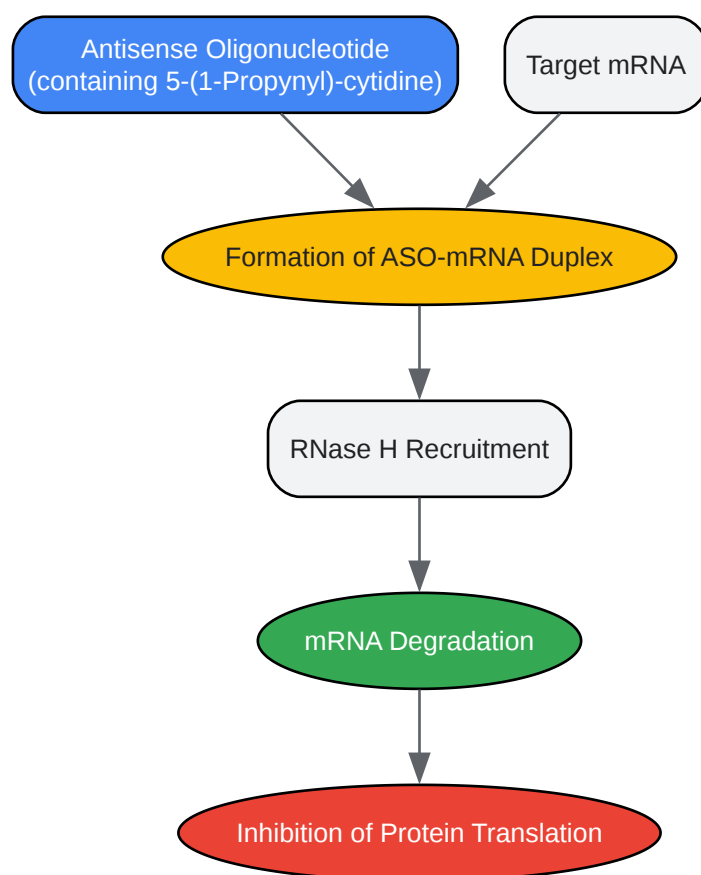
While the incorporation of 5-(1-propynyl) pyrimidines can significantly improve the in vitro and in vivo efficacy of ASOs, it is important to note that high levels of this modification have been associated with increased toxicity in some studies.[\[3\]](#) Therefore, the extent and positioning of this modification within an ASO require careful optimization during the drug development process.

Signaling Pathways and Mechanism of Action

There is currently a lack of information in the scientific literature regarding specific signaling pathways that are directly modulated by **5-(1-Propynyl)-cytidine** as a standalone molecule. Its biological effects are primarily realized through its incorporation into antisense oligonucleotides.

The mechanism of action of an ASO containing **5-(1-Propynyl)-cytidine** follows the general principles of antisense technology. The ASO is designed to be complementary to a specific mRNA sequence. Upon introduction into a cell, the ASO binds to its target mRNA, forming a DNA-RNA hybrid. This hybrid duplex can then inhibit the translation of the mRNA into a protein through several mechanisms, most commonly by recruiting RNase H to degrade the mRNA strand.

The following diagram illustrates the general mechanism of action for an antisense oligonucleotide incorporating **5-(1-Propynyl)-cytidine**.



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Caption: Mechanism of action of an antisense oligonucleotide containing **5-(1-Propynyl)-cytidine**.

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- To cite this document: BenchChem. [5-(1-Propynyl)-cytidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15178935#5-1-propynyl-cytidine-cas-number-and-molecular-weight]

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